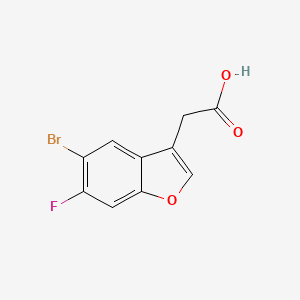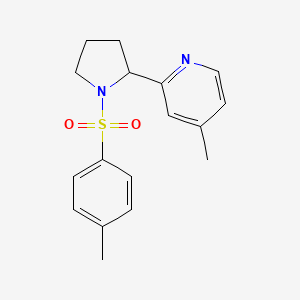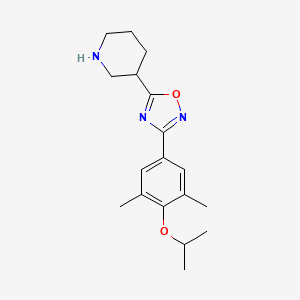
2-(5-Bromo-6-fluorobenzofuran-3-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Bromo-6-fluorobenzofuran-3-yl)acetic acid is a chemical compound that belongs to the class of benzofuran derivatives.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Bromo-6-fluorobenzofuran-3-yl)acetic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules . The general procedure involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods: Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents and reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(5-Bromo-6-fluorobenzofuran-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to simpler forms or modify its functional groups.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogenating agents like bromine or chlorine.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Applications De Recherche Scientifique
2-(5-Bromo-6-fluorobenzofuran-3-yl)acetic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: It is explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-(5-Bromo-6-fluorobenzofuran-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the specific application. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its therapeutic effects. The molecular targets and pathways involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
- 2-Bromo-5-fluorophenylacetic acid
- 2-Bromo-5-fluorobenzeneacetic acid
Comparison: Compared to similar compounds, 2-(5-Bromo-6-fluorobenzofuran-3-yl)acetic acid is unique due to its benzofuran ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Propriétés
Numéro CAS |
1420791-15-6 |
|---|---|
Formule moléculaire |
C10H6BrFO3 |
Poids moléculaire |
273.05 g/mol |
Nom IUPAC |
2-(5-bromo-6-fluoro-1-benzofuran-3-yl)acetic acid |
InChI |
InChI=1S/C10H6BrFO3/c11-7-2-6-5(1-10(13)14)4-15-9(6)3-8(7)12/h2-4H,1H2,(H,13,14) |
Clé InChI |
GUPHTNWMNJMMKS-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C(=CC(=C1Br)F)OC=C2CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(5-Bromobenzo[d]oxazol-7-yl)acetonitrile](/img/structure/B11797907.png)
![3-(1H-Pyrrol-1-yl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B11797915.png)
![3-bromo-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine](/img/structure/B11797919.png)







![7-(4-Methylpiperazin-1-yl)thiazolo[4,5-d]pyrimidin-5-amine](/img/structure/B11797950.png)
